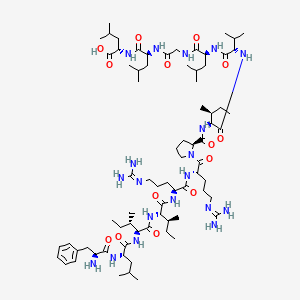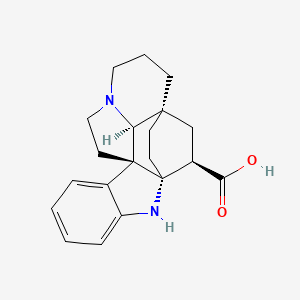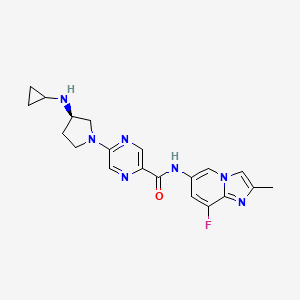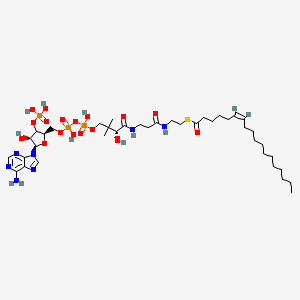
(6Z-Octadecenoyl)-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z-Octadecenoyl)-CoA, also known as (6Z)-octadecenoyl-coenzyme A, is a long-chain fatty acyl-CoA derivative. It plays a crucial role in various metabolic pathways, particularly in the biosynthesis and degradation of fatty acids. This compound is involved in the transport and activation of fatty acids, making it essential for energy production and lipid metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-octadecenoyl-coenzyme A typically involves the esterification of (6Z)-octadecenoic acid with coenzyme A. This reaction is catalyzed by acyl-CoA synthetase enzymes under physiological conditions. The process requires the presence of adenosine triphosphate (ATP) and magnesium ions as cofactors.
Industrial Production Methods
Industrial production of (6Z)-octadecenoyl-coenzyme A involves biotechnological approaches using genetically engineered microorganisms. These microorganisms are designed to overexpress acyl-CoA synthetase enzymes, facilitating the efficient conversion of (6Z)-octadecenoic acid to (6Z)-octadecenoyl-coenzyme A. The production process is optimized for high yield and purity through fermentation and downstream processing techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(6Z)-octadecenoyl-coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce (6Z)-octadecenoyl-carnitine, which is involved in the transport of fatty acids into mitochondria for β-oxidation.
Reduction: It can be reduced to form (6Z)-octadecenol, a fatty alcohol.
Substitution: It can participate in transesterification reactions to form different acyl-CoA derivatives.
Common Reagents and Conditions
Oxidation: Catalyzed by acyl-CoA oxidase enzymes in the presence of oxygen.
Reduction: Catalyzed by acyl-CoA reductase enzymes under anaerobic conditions.
Substitution: Catalyzed by acyltransferase enzymes in the presence of coenzyme A derivatives.
Major Products
(6Z)-Octadecenoyl-carnitine: Formed during the transport of fatty acids into mitochondria.
(6Z)-Octadecenol: A fatty alcohol produced through reduction.
Various acyl-CoA derivatives: Formed through transesterification reactions.
Wissenschaftliche Forschungsanwendungen
(6Z)-octadecenoyl-coenzyme A has numerous scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study the activity of acyl-CoA synthetase and acyltransferase enzymes.
Biology: Investigated for its role in lipid metabolism and energy production in cells.
Medicine: Studied for its potential therapeutic applications in metabolic disorders, such as fatty acid oxidation disorders.
Industry: Utilized in the production of biofuels and biolubricants through microbial fermentation processes.
Wirkmechanismus
(6Z)-octadecenoyl-coenzyme A exerts its effects by participating in the activation and transport of fatty acids. It binds to specific enzymes, such as acyl-CoA synthetase, acyltransferase, and acyl-CoA oxidase, facilitating the conversion of fatty acids into their respective acyl-CoA derivatives. These derivatives are then transported into mitochondria for β-oxidation, leading to the production of energy in the form of adenosine triphosphate (ATP).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9Z)-Octadecenoyl-coenzyme A: Another long-chain fatty acyl-CoA derivative with a double bond at the 9th position.
(6Z)-Hexadecenoyl-coenzyme A: A similar compound with a shorter carbon chain length.
(6Z)-Eicosenoyl-coenzyme A: A similar compound with a longer carbon chain length.
Uniqueness
(6Z)-octadecenoyl-coenzyme A is unique due to its specific double bond position at the 6th carbon, which influences its reactivity and interaction with enzymes. This unique structure allows it to participate in specific metabolic pathways and reactions that other similar compounds may not be involved in.
Eigenschaften
Molekularformel |
C39H68N7O17P3S |
|---|---|
Molekulargewicht |
1032.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-6-enethioate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h14-15,26-28,32-34,38,49-50H,4-13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b15-14-/t28-,32+,33?,34+,38-/m1/s1 |
InChI-Schlüssel |
BHTGEVYSRPHECT-SZMOOUSWSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


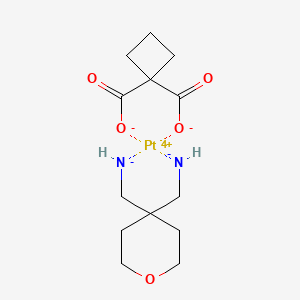
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
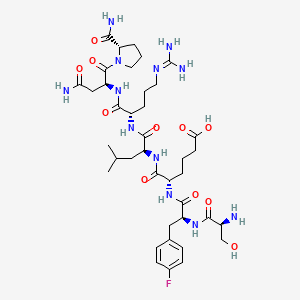
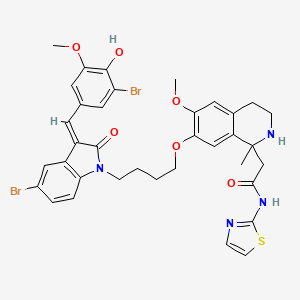
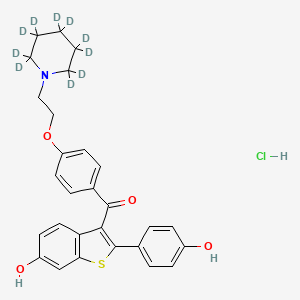
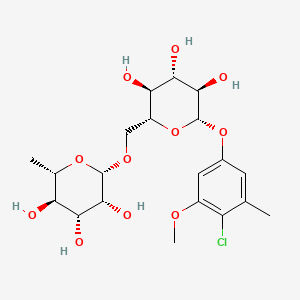

![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
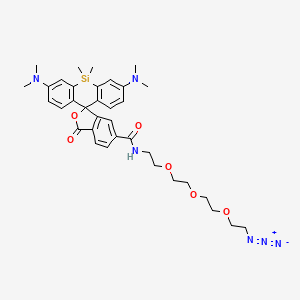
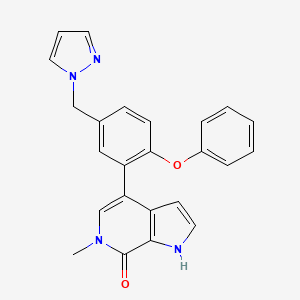
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
